

# Spectroscopic Profile of Methyl 1-methyl-2-pyrroleacetate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 1-methyl-2-pyrroleacetate**

Cat. No.: **B1329999**

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 1-methyl-2-pyrroleacetate** ( $C_8H_{11}NO_2$ ), a compound of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Core Spectroscopic Data

The following tables summarize the essential quantitative data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry analyses of **Methyl 1-methyl-2-pyrroleacetate**.

### Table 1: $^1H$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

### Table 2: $^{13}C$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	Data not available

### Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not available	Data not available

### Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
153	~45	[M] <sup>+</sup> (Molecular Ion)
94	100	[M - COOCH <sub>3</sub> ] <sup>+</sup>

Additional fragmentation data can be found in the NIST WebBook.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to ensure data accuracy and reproducibility.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **Methyl 1-methyl-2-pyrroleacetate**.

Methodology:

- Sample Preparation:
  - Accurately weigh 5-25 mg of **Methyl 1-methyl-2-pyrroleacetate** for <sup>1</sup>H NMR, and 20-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
  - To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

- Filter the solution through a small glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final solution height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
  - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
  - Tune and match the probe to the appropriate nucleus (<sup>1</sup>H or <sup>13</sup>C).
  - Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Methyl 1-methyl-2-pyrroleacetate**.

Methodology:

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of **Methyl 1-methyl-2-pyrroleacetate** in a volatile solvent (e.g., methylene chloride or acetone).
  - Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

- Ensure the film is of an appropriate thickness to obtain a spectrum with good peak intensity.
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the clean, empty sample compartment.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Methyl 1-methyl-2-pyrroleacetate**.

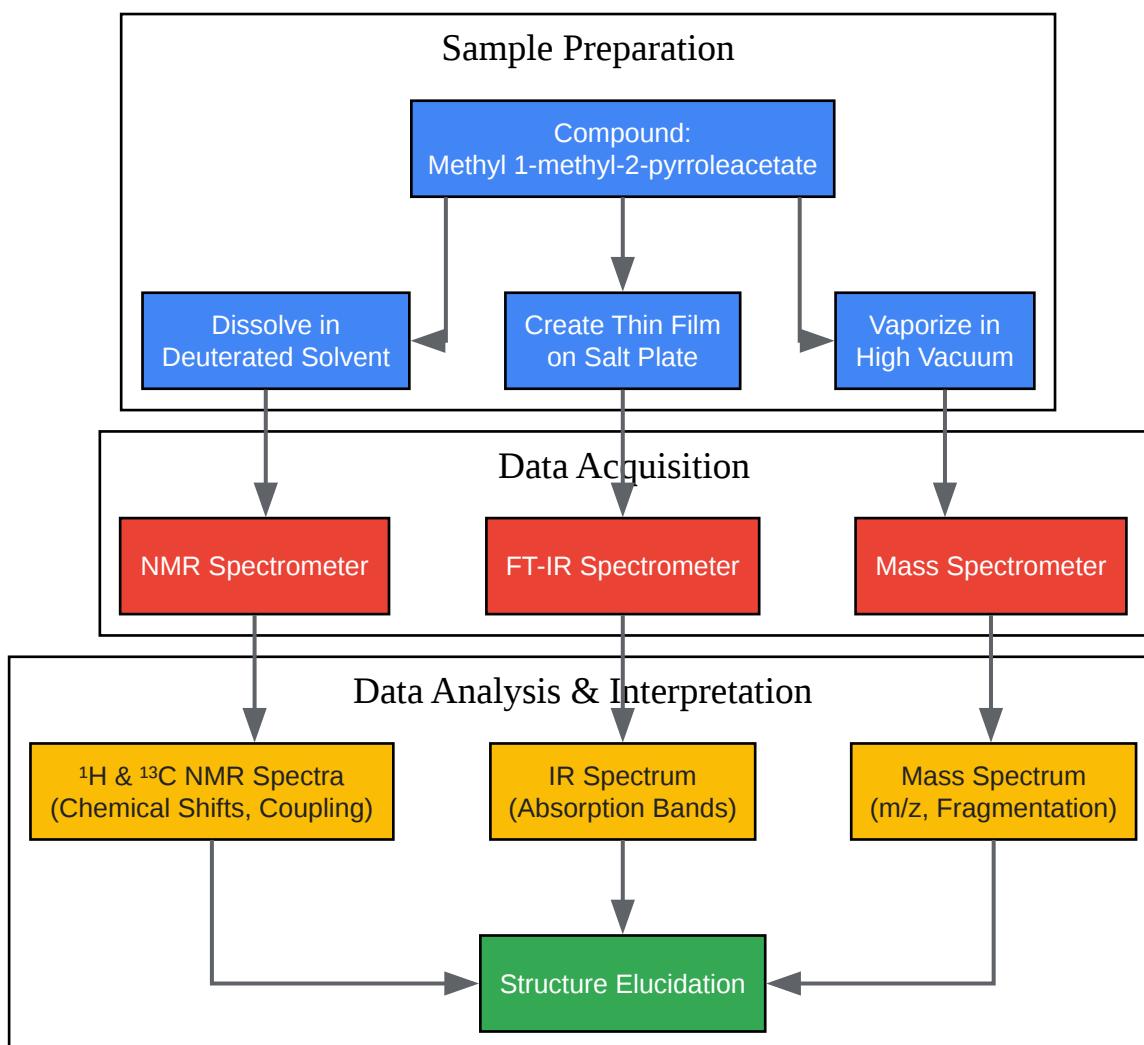
Methodology (Electron Ionization - EI):

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
  - The sample is vaporized in a high vacuum environment.
- Ionization:
  - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ) and various fragment ions.
- Mass Analysis:
  - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
  - The separated ions are detected by an electron multiplier or similar detector.
  - The detector generates a signal proportional to the abundance of each ion.
  - The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 1-methyl-2-pyrroleacetate**.



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General workflow for spectroscopic analysis.

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